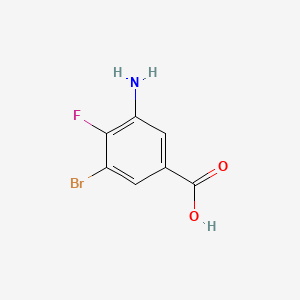

3-Amino-5-bromo-4-fluorobenzoic acid

Description

3-Amino-5-bromo-4-fluorobenzoic acid (CAS No. 1290117-11-1) is a halogenated benzoic acid derivative with a molecular formula of C₇H₅BrFNO₂. It features a carboxylic acid group at position 1, an amino group (-NH₂) at position 3, a bromine atom at position 5, and a fluorine atom at position 4 on the benzene ring. This compound is commercially available with a purity of 97% (AN-3721, Combi-Blocks) and is cataloged under the identifier MFCD22192374 .

Properties

IUPAC Name |

3-amino-5-bromo-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQFRAJMWXKZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-4-fluorobenzoic acid typically involves multi-step reactions. One common method includes:

Nitration and Reduction: Starting from 4-bromo-3-fluorobenzoic acid, nitration is performed to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromo group is replaced by various substituents using palladium catalysts.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents under acidic conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products:

Substitution Products: Depending on the substituent introduced, products can include various halogenated or nitrated derivatives.

Coupling Products: Products from Suzuki-Miyaura coupling include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Pharmaceutical Research: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-4-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceutical research, its mechanism involves interaction with biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Substituent Position Effects

Amino Group Position: The amino group at position 3 (target compound) vs. For instance, a para-amino group (relative to the carboxylic acid) in 4-amino-3-bromo-5-fluorobenzoic acid may enhance resonance stabilization of the carboxylate anion, increasing acidity compared to meta-substituted analogs .

Halogen Placement: Bromine at position 5 (target) vs. 6 (2-amino-6-bromo-3-fluorobenzoic acid) impacts steric and electronic interactions in reactions like nucleophilic aromatic substitution. Bromine at position 5 is meta to both the amino and fluoro groups, creating a distinct electronic environment . Fluorine at position 4 (target) vs.

Purity and Availability

- The target compound (97% purity) and 4-amino-5-bromo-2-fluorobenzoic acid (98% purity) are among the highest-purity analogs, making them preferred for precision applications. Lower-purity analogs (e.g., 95% for 4-amino-3-bromo-5-fluorobenzoic acid) may require additional purification steps .

Biological Activity

3-Amino-5-bromo-4-fluorobenzoic acid (CAS number 1290117-11-1) is an organic compound with a unique molecular structure, characterized by the presence of an amino group, bromine, and fluorine atoms on a benzene ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C7H5BrFNO2

- Molecular Weight : 234.024 g/mol

- Structural Features : The compound features a benzene ring with substitutions that may influence its biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Interaction Studies

Studies have focused on the interactions of this compound with cellular processes. For instance, its role in modulating pH levels has been documented, influencing various enzymatic activities essential for cell viability and function. Further studies are warranted to elucidate its specific interactions with proteins or enzymes.

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological characteristics of compounds related to this compound:

| Compound Name | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|

| 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | 67514961 | Different amino group position |

| 4-Amino-3-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | 1027512-98-6 | Variation in amino group position |

| This compound | C7H5BrFNO2 | 1290117-11-1 | Similar structure but different reactivity |

The unique arrangement of functional groups in this compound influences its reactivity compared to these analogs. The presence of both bromine and fluorine atoms alongside the amino group enhances its potential applications in synthetic chemistry and biological research.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for precise control over the functional groups present in the final product, which is crucial for optimizing its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.